1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea
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Overview
Description
1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea is a complex organic compound with the molecular formula C21H26ClN3O5S. This compound is known for its unique chemical structure, which includes a butylcarbamoylsulfamoyl group, a phenyl ring, and a chloro-methoxybenzamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the butylcarbamoylsulfamoyl group, which is then attached to a phenyl ring. This intermediate is further reacted with 5-chloro-2-methoxybenzamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Advanced purification techniques like chromatography and crystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea include:
- N-[2-[4-(methylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
- N-[2-[4-(ethylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
- N-[2-[4-(propylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various specialized applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O5S/c1-3-4-12-24-21(27)25-31(28,29)17-8-5-15(6-9-17)11-13-23-20(26)18-14-16(22)7-10-19(18)30-2/h5-10,14H,3-4,11-13H2,1-2H3,(H,23,26)(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFUNXIHKOHHSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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